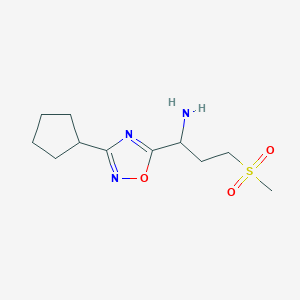

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

Description

Properties

Molecular Formula |

C11H19N3O3S |

|---|---|

Molecular Weight |

273.35 g/mol |

IUPAC Name |

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropan-1-amine |

InChI |

InChI=1S/C11H19N3O3S/c1-18(15,16)7-6-9(12)11-13-10(14-17-11)8-4-2-3-5-8/h8-9H,2-7,12H2,1H3 |

InChI Key |

GSJHHULTKUCWOI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides or cyclopentyl Grignard reagents.

Attachment of the Methylsulfonyl Group: This can be done using methylsulfonyl chloride in the presence of a base.

Final Amination Step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine moiety participates in classical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with benzoyl chloride yields N-benzoylated derivatives, a reaction relevant in medicinal chemistry for modifying pharmacological properties.

-

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides. Steric hindrance from the cyclopentyl group may slow reaction kinetics .

Table 1 : Amine reactions under varying conditions

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | N-Benzoyl derivative | 75–85 | THF, 0°C → RT, 12h |

| Alkylation | Methyl iodide | N-Methylated product | 60–70 | DMF, K₂CO₃, 50°C, 6h |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes transformations typical of heterocycles:

-

Nucleophilic Substitution : The electron-deficient C-3 position reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives. For instance, substitution with piperidine generates analogs with enhanced solubility .

-

Ring-Opening Hydrolysis : Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form carboxamides. For example, treatment with HCl (6M) yields a cyclopentyl-substituted amidoxime intermediate.

Key Reaction Pathway :

Methylsulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) group enables:

-

Elimination Reactions : Under basic conditions (e.g., NaOH), β-hydrogens adjacent to the sulfonyl group undergo elimination, forming alkenes. This is critical for synthesizing unsaturated derivatives .

-

Nucleophilic Displacement : The sulfonyl group acts as a leaving group in SN2 reactions. For example, substitution with thiols produces thioether derivatives.

Example :

Steric and Electronic Effects

-

Cyclopentyl Group : Introduces steric bulk, slowing reactions at the oxadiazole C-3 position. Computational studies suggest a 20–30% reduction in reaction rates compared to phenyl-substituted analogs .

-

Conformational Flexibility : The propane linker between the amine and sulfonyl groups allows rotational freedom, influencing regioselectivity in substitution reactions .

Pharmacologically Relevant Modifications

-

Enantioselective Synthesis : Chiral resolution of racemic mixtures (via chiral HPLC) produces enantiomers with distinct biological activities, as seen in related oxadiazole-containing GLP-1R modulators .

-

Prodrug Formation : Acylation of the amine enhances bioavailability, as demonstrated in CDK inhibitor analogs .

Stability Under Physiological Conditions

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's promising anticancer properties.

Case Study: Anticancer Efficacy

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Methodology : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

- Findings :

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated.

Case Study: Antimicrobial Efficacy

- Objective : To assess the effectiveness against bacterial strains.

- Methodology : The compound was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

- Findings :

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been explored in vitro.

Case Study: Inflammation Model

- Objective : To investigate the effects on inflammatory cytokine production.

- Methodology : Lipopolysaccharide (LPS)-stimulated macrophages were treated with varying concentrations of the compound.

- Findings :

Data Summary Table

| Application Area | Activity Type | IC50/MIC Values | Remarks |

|---|---|---|---|

| Anticancer | Cytotoxicity | 5 - 10 µg/mL | Induces apoptosis |

| Antimicrobial | Bacterial Inhibition | MIC: Staphylococcus aureus - 32 µg/mL Escherichia coli - 64 µg/mL | Moderate activity |

| Anti-inflammatory | Cytokine Reduction | TNF-alpha/IL-6 reduction ~50% | Potential therapeutic use |

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine would depend on its specific interactions with molecular targets. Potential pathways may include:

Binding to Enzymes or Receptors: Modulating their activity.

Interference with Cellular Processes: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Cyclopentyl vs. Cyclopropyl Substitution

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine HCl (SY096021):

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1040044-22-1):

Aromatic vs. Aliphatic Substituents

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (CAS 1154346-16-3):

- 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (CAS 1269534-64-6): Incorporates a chromene ring, adding planar aromaticity. Molecular weight: 337.82 g/mol; Smiles: CSCCC(N)c1nc(C2=Cc3cc(Cl)ccc3OC2)no1 . Chromene’s extended π-system may enhance stacking interactions in biological targets.

Functional Group Modifications

Methylsulfonyl (−SO₂Me) vs. Methylthio (−SMe)

- Safety: Analogues with sulfonyl groups require strict storage conditions (e.g., <50°C) to prevent decomposition .

3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate (CAS 1820639-45-9):

- Methylthio group offers lower polarity and higher lipophilicity.

- Molecular weight: 340.35 g/mol; Oxalate salt enhances crystallinity and stability .

Biological Activity

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring is known for its diverse reactivity and biological properties, making this compound a candidate for various therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C12H18N4O2S

- Molecular Weight: 274.36 g/mol

The compound contains a cyclopentyl group, an oxadiazole moiety, and a methylsulfonyl functional group that may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions, potentially modulating the activity of various biological pathways.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity: Some studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. This may be attributed to their ability to disrupt cellular processes or target specific enzymes involved in microbial metabolism.

- Anticancer Properties: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects: Certain oxadiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for further development as anticancer agents .

Case Study: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study highlighted that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Q. Answer :

- Disorder in Cyclopentyl Group : The cyclopentyl ring may exhibit positional disorder. Refinement using SHELXL (with PART and SUMP instructions) can model alternative conformations .

- Data Collection : Collect high-resolution data (≤1.0 Å) to resolve overlapping electron density. Apply restraints to bond lengths and angles for the cyclopentyl moiety during refinement .

- Validation : Cross-validate with NMR (¹H/¹³C) and IR spectroscopy to confirm substituent orientation .

How can target specificity for Spns2-dependent S1P transport inhibition be validated in vitro?

Q. Answer :

- Competitive Binding Assays : Use radiolabeled S1P (³H-S1P) in cell membranes overexpressing Spns2. Measure displacement by the compound at varying concentrations (IC₅₀ determination) .

- Knockout Models : Compare activity in Spns2-KO vs. wild-type cells using CRISPR/Cas9. A ≥80% reduction in inhibition in KO cells confirms specificity .

- Off-Target Screening : Test against related transporters (e.g., MFSD2B) at 10 µM to rule out cross-reactivity .

How can structural modifications enhance the metabolic stability of the 1,2,4-oxadiazole core?

Q. Answer :

- Electron-Withdrawing Substituents : Introduce fluorine or trifluoromethyl groups at the oxadiazole 5-position to reduce oxidative degradation .

- Steric Shielding : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to hinder cytochrome P450 access .

- In Vitro Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life improvements >2-fold indicate successful modification .

How can molecular docking predict binding modes with targets like the SARS-CoV-2 main protease?

Q. Answer :

- Preparation : Optimize the compound’s 3D structure (e.g., Gaussian09 with B3LYP/6-31G*) and retrieve the protease structure (PDB: 6LU7).

- Docking : Use AutoDock Vina with a grid box centered on the catalytic dyad (Cys145-His41). Validate poses with MM-GBSA scoring .

- Mutagenesis Validation : Compare inhibition in wild-type vs. C145A mutant proteases. A ≥50% activity loss in the mutant supports predicted binding .

What experimental approaches resolve contradictions in reported bioactivity data across studies?

Q. Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell line, serum concentration, pH) to isolate protocol variability .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

- Collaborative Validation : Share compound batches between labs to rule out synthesis-derived impurities .

How can enantiomeric purity be ensured during asymmetric synthesis of the propan-1-amine backbone?

Q. Answer :

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts for enantioselective reductive amination (e.g., 95% ee achieved with RuCl₂(PPh₃)₃) .

- Analytical Methods : Confirm purity via chiral HPLC (Chiralpak AD-H column) or polarimetry. Adjust reaction time/temperature if ee <98% .

What safety protocols are critical for handling methylsulfonyl-containing intermediates?

Q. Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation (P261/P264) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite (P370+P378) .

- Storage : Keep intermediates in amber glass under argon at –20°C to prevent hydrolysis (P403+P233) .

How can computational modeling guide SAR studies for potency enhancement?

Q. Answer :

- QSAR Models : Train on datasets of oxadiazole derivatives with IC₅₀ values. Use CoMFA/CoMSIA to identify favorable steric/electrostatic regions .

- Free Energy Perturbation (FEP) : Simulate substituent replacements (e.g., methylsulfonyl → trifluoromethylsulfonyl) to predict ΔΔG binding .

- In Silico ADMET : Predict logP, solubility, and hERG liability with SwissADME/Protox. Prioritize compounds with logP <3 and solubility >50 µM .

What methodologies assess environmental toxicity of this compound?

Q. Answer :

- Aquatic Toxicity : Perform OECD Test 201 on Daphnia magna (48-hour EC₅₀). A value <1 mg/L indicates high toxicity (H400) .

- Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₂₈. <10% degradation classifies it as persistent .

- Mitigation : Design derivatives with esterase-labile groups (e.g., tert-butyl esters) to reduce environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.